molecular formula C14H16F2O4 B8434093 1-(3,5-Difluorophenyl)-4,4-diethoxybutane-1,3-dione

1-(3,5-Difluorophenyl)-4,4-diethoxybutane-1,3-dione

Cat. No. B8434093
M. Wt: 286.27 g/mol
InChI Key: BBNBDACKBSNJQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Difluorophenyl)-4,4-diethoxybutane-1,3-dione is a useful research compound. Its molecular formula is C14H16F2O4 and its molecular weight is 286.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3,5-Difluorophenyl)-4,4-diethoxybutane-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,5-Difluorophenyl)-4,4-diethoxybutane-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(3,5-Difluorophenyl)-4,4-diethoxybutane-1,3-dione

Molecular Formula

C14H16F2O4

Molecular Weight

286.27 g/mol

IUPAC Name

1-(3,5-difluorophenyl)-4,4-diethoxybutane-1,3-dione

InChI

InChI=1S/C14H16F2O4/c1-3-19-14(20-4-2)13(18)8-12(17)9-5-10(15)7-11(16)6-9/h5-7,14H,3-4,8H2,1-2H3

InChI Key

BBNBDACKBSNJQY-UHFFFAOYSA-N

Canonical SMILES

CCOC(C(=O)CC(=O)C1=CC(=CC(=C1)F)F)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

At −78° C., a tetrahydrofuran (20 ml) solution of 3,5-difluoroacetophenone (8.86 g) was added to a tetrahydrofuran (180 ml) solution of 1 N lithium hexamethyldisilazide/tetrahydrofuran solution (68 ml), and stirred at the same temperature for 1 hour. At −78° C., ethyl diethoxyacetate (12.2 ml) was added to the reaction liquid, and stirred overnight at room temperature. At 0° C., 2 N hydrochloric acid (60 ml) was added to the reaction liquid, and extracted with ethyl acetate. The extract was washed with saturated saline water, dried with anhydrous magnesium sulfate, and the solvent was evaporated off to obtain the entitled compound (16.5 g).
Quantity
12.2 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
8.86 g
Type
reactant
Reaction Step Three
Name
lithium hexamethyldisilazide tetrahydrofuran
Quantity
68 mL
Type
reactant
Reaction Step Three
Quantity
180 mL
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.